"N-(2-Cyanoethyl)-N-methylglycine" chemical properties
"N-(2-Cyanoethyl)-N-methylglycine" chemical properties
The following technical guide provides an in-depth analysis of N-(2-Cyanoethyl)-N-methylglycine , a specialized amino acid derivative utilized in organic synthesis and pharmaceutical development.
Executive Summary
N-(2-Cyanoethyl)-N-methylglycine (CAS: 36901-93-6) is a bifunctional tertiary amine derivative of sarcosine (N-methylglycine). Structurally, it features a carboxylic acid moiety and a nitrile group, making it a versatile "push-pull" building block for heterocyclic synthesis and peptidomimetic development.
While often conflated with its unmethylated analog N-(2-cyanoethyl)glycine (a known intermediate in the synthesis of anticoagulants like Dabigatran), the N-methyl variant offers unique steric properties and solubility profiles critical for developing polysarcosine derivates and modified amino acid scaffolds . This guide details its physicochemical properties, validated synthetic protocols, and downstream applications in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4]
This compound exists as a zwitterion in neutral aqueous solutions, similar to its parent amino acid, sarcosine.[1] The N-methyl group prevents the formation of certain intramolecular hydrogen bonds seen in primary amino acids, altering its solubility and reactivity.
Datasheet: N-(2-Cyanoethyl)-N-methylglycine
| Property | Specification |
| CAS Number | 36901-93-6 |
| IUPAC Name | N-(2-Cyanoethyl)-N-methylglycine |
| Synonyms | N-(2-Cyanoethyl)sarcosine; 2-[N-(2-cyanoethyl)-N-methylamino]acetic acid |
| Molecular Formula | C₆H₁₀N₂O₂ |
| Molecular Weight | 142.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~190–213 °C (Decomposition) |
| Solubility | Highly soluble in water; sparingly soluble in ethanol; insoluble in ether. |
| pKa (Predicted) | Carboxyl: ~2.2; Amine: ~8.5 |
| Key Functional Groups | Carboxylic acid (-COOH), Tertiary Amine (R₃N), Nitrile (-CN) |
Synthetic Routes & Process Chemistry
The industrial and laboratory-scale synthesis of N-(2-Cyanoethyl)-N-methylglycine relies on the Aza-Michael Addition . This pathway is preferred for its atom economy and mild conditions, avoiding the generation of hazardous byproducts associated with alkyl halide substitutions.
Core Synthesis: Aza-Michael Addition
The reaction involves the nucleophilic attack of the secondary amine of sarcosine onto the
Reaction Scheme:
Detailed Experimental Protocol
Note: This protocol is designed for a 100 mmol scale.
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Reagents:
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Sarcosine (N-methylglycine): 8.91 g (100 mmol)
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Acrylonitrile: 7.96 g (150 mmol, 1.5 eq) – Excess drives equilibrium.
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Base Catalyst: Triethylamine (Et₃N) or NaOH (10 mol%).
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Solvent: Water or Methanol/Water (1:1).
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Procedure:
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Step 1: Dissolve sarcosine in 50 mL of water in a round-bottom flask. Add the base catalyst.[2]
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Step 2: Cool the solution to 0–5 °C to minimize polymerization of acrylonitrile.
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Step 3: Add acrylonitrile dropwise over 30 minutes with vigorous stirring.
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Step 4: Allow the reaction to warm to room temperature (25 °C) and stir for 12–24 hours. Monitor consumption of sarcosine via TLC (n-Butanol:Acetic Acid:Water, 4:1:1).
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Step 5 (Workup): Concentrate the mixture under reduced pressure to remove excess acrylonitrile and solvent.
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Step 6 (Purification): Recrystallize the crude solid from hot ethanol/water or purify via ion-exchange chromatography (Dowex 50W) if high purity (>99%) is required.
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Critical Process Parameters (CPPs):
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Temperature: Must be controlled during addition (<10 °C) to prevent the exothermic polymerization of acrylonitrile.
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pH: Maintain pH > 8 to ensure the amine is nucleophilic (unprotonated).
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Synthetic Pathway Visualization
Figure 1: Step-by-step synthetic workflow for the production of N-(2-Cyanoethyl)-N-methylglycine via Michael Addition.
Applications in Drug Development & Research
While N-(2-cyanoethyl)glycine (unmethylated) is a known intermediate for thrombin inhibitors like Dabigatran , the N-methyl variant serves distinct roles in medicinal chemistry, primarily as a scaffold for peptidomimetics and polysarcosine materials.
Precursor to Non-Canonical Amino Acids
The nitrile group (-CN) is a "masked" functional group that can be transformed into various moieties, allowing this molecule to serve as a divergent intermediate.
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Hydrolysis
Dicarboxylic Acids: Acidic hydrolysis converts the nitrile to a carboxylic acid, yielding N-(2-carboxyethyl)-N-methylglycine . This is a structural analog of glutamate and can be used to probe glutamate receptors or as a chelating agent. -
Reduction
Diamines: Catalytic hydrogenation (e.g., Raney Ni, H₂) reduces the nitrile to a primary amine, yielding N-(3-aminopropyl)-N-methylglycine . This diamine is a vital linker in the synthesis of DNA-binding agents and polyamine analogs.
Polysarcosine Modification
Polysarcosine (poly-N-methylglycine) is a non-immunogenic, biodegradable alternative to PEG (polyethylene glycol) in drug delivery systems. N-(2-Cyanoethyl)-N-methylglycine can be used as a chain-end terminator or a functional monomer (after conversion to the N-carboxyanhydride, NCA) to introduce reactive nitrile handles into the polymer backbone, enabling post-polymerization conjugation of drugs or targeting ligands.
Reactivity & Derivatization Pathway[6]
Figure 2: Divergent synthetic pathways utilizing N-(2-Cyanoethyl)-N-methylglycine as a core building block.
Analytical Characterization
Validating the identity of N-(2-Cyanoethyl)-N-methylglycine requires confirming the presence of the N-methyl group and the intact nitrile functionality.
| Method | Diagnostic Signals / Observations |
| ¹H NMR (D₂O) | |
| FT-IR Spectroscopy | ~2240–2250 cm⁻¹: Sharp, distinct peak characteristic of the C |
| Mass Spectrometry | ESI-MS (+): m/z = 143.1 [M+H]⁺. |
| HPLC | Column: C18 or HILIC (preferred for polar zwitterions). Mobile Phase: Acetonitrile/Water with 0.1% TFA. Detection: UV 210 nm (weak chromophore) or CAD/ELSD. |
Safety & Handling
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Hazard Classification: Irritant. The presence of the nitrile group warrants caution, although it is less toxic than free acrylonitrile.
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Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place (2–8 °C). Hygroscopic; keep container tightly sealed to prevent hydrolysis of the nitrile group over time.
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Incompatibility: Strong oxidizing agents, strong acids (hydrolysis risk), and strong bases.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 36901-93-6, N-(2-Cyanoethyl)-N-methylglycine. Retrieved from [Link]
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Hauel, N. H., et al. (2002).[3] Structure-Based Design of Novel Potent Nonpeptide Thrombin Inhibitors. Journal of Medicinal Chemistry, 45(9), 1757–1766.[3] (Context on N-(2-cyanoethyl)glycine analogs in Dabigatran). Retrieved from [Link]
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Luxenhofer, R. (2011). Polypeptoids: A New Platform for Drug Delivery. Accounts of Chemical Research. (Context on Polysarcosine synthesis). Retrieved from [Link]
